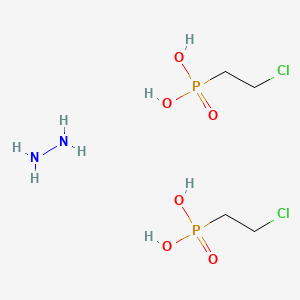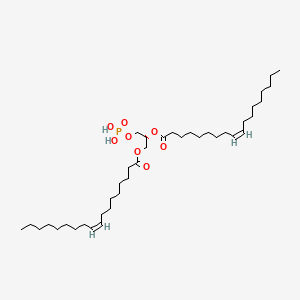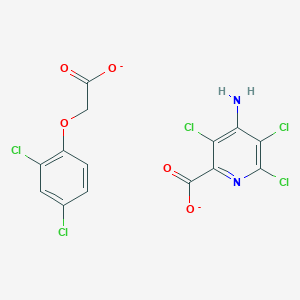
Thenylchlor
Overview
Description
Mechanism of Action
Target of Action
Thenylchlor is a herbicide that primarily targets annual grasses and broad-leaved weeds in rice crops . The compound’s primary target is the process of protein synthesis within these plants .
Mode of Action
This compound operates by being absorbed through the roots of the plants. It then blocks protein synthesis, thereby inhibiting cell division . This mode of action is also known as the inhibition of very long chain fatty acids (VLCFA), which is crucial for cell division .
Biochemical Pathways
It is known that the compound interferes with the process of protein synthesis, which is a critical pathway for cell growth and division . This disruption leads to the inhibition of cell division, effectively controlling the growth of the targeted weeds.
Pharmacokinetics
It is known that the compound is slightly mobile and has a medium potential for particle-bound transport These properties suggest that this compound can be absorbed and distributed within the plant system to exert its herbicidal effects
Result of Action
The primary result of this compound’s action is the inhibition of cell division in the targeted plants. By blocking protein synthesis, the compound prevents the cells from dividing and growing . This leads to the effective control of weed growth in the treated areas.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s mobility in soil can affect its absorption by plant roots . Additionally, the compound’s efficacy can vary depending on the specific characteristics of the soil in which it is applied
Biochemical Analysis
Biochemical Properties
Thenylchlor plays a significant role in biochemical reactions by inhibiting protein synthesis and cell division. It interacts with various enzymes and proteins, particularly those involved in the synthesis of very long chain fatty acids (VLCFA). The inhibition of VLCFA synthesis disrupts cell division, leading to the herbicidal effects of this compound . Additionally, this compound is absorbed through the roots of plants, where it exerts its effects by blocking protein synthesis .
Cellular Effects
This compound affects various types of cells and cellular processes. In plant cells, it inhibits cell division by blocking protein synthesis, which is crucial for cell growth and development . This inhibition leads to the suppression of weed growth, making this compound an effective herbicide. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by disrupting the synthesis of essential proteins and fatty acids .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific enzymes and proteins. This compound inhibits the synthesis of very long chain fatty acids by blocking the activity of enzymes involved in this pathway . This inhibition leads to a disruption in cell division and protein synthesis, ultimately resulting in the herbicidal effects of this compound. Additionally, this compound may affect gene expression by altering the transcription and translation processes required for protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are influenced by various factors, including temperature and exposure to light . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in inhibiting cell division and protein synthesis . These effects are observed in both in vitro and in vivo studies, highlighting the importance of understanding the temporal dynamics of this compound’s action.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Studies have shown that there are threshold effects, where a certain dosage level must be reached for this compound to exert its herbicidal action effectively. Excessive dosages can result in toxicity, affecting the overall health and function of the organism .
Metabolic Pathways
This compound is involved in metabolic pathways that include the synthesis and degradation of very long chain fatty acids . It interacts with enzymes and cofactors that are essential for these pathways, leading to the inhibition of fatty acid synthesis and disruption of cellular metabolism . The effects of this compound on metabolic flux and metabolite levels are significant, as it alters the balance of essential biomolecules required for cell growth and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is absorbed through the roots of plants and then translocated to different parts of the plant where it exerts its herbicidal effects . The transporters and binding proteins involved in the movement of this compound play a crucial role in its localization and accumulation within the plant tissues . This distribution is essential for the effective action of this compound as a herbicide.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and organelles involved in protein synthesis and fatty acid metabolism . It targets specific compartments within the cell, where it inhibits the activity of enzymes and disrupts cellular processes. The localization of this compound is directed by targeting signals and post-translational modifications that ensure its effective action within the cell .
Preparation Methods
The synthesis of Thenylchlor typically involves the reaction of chloroacetyl chloride with an appropriate amine. The general approach for chloroacetamide herbicides includes the following steps:
Chloroacetylation: Chloroacetyl chloride reacts with 2,6-dimethylaniline to form an intermediate.
Amidation: The intermediate is then reacted with 3-methoxythiophene to yield this compound.
Industrial production methods are proprietary and not extensively detailed in public literature. the process generally involves controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Thenylchlor undergoes several types of chemical reactions, including:
Hydrolysis: In the environment, this compound can undergo hydrolysis, breaking down into less harmful substances.
Oxidation and Reduction: Specific details about oxidation and reduction reactions are not extensively documented, but it is likely that this compound can participate in these reactions under appropriate conditions.
Substitution: The chloroacetamide moiety in this compound can undergo nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include water for hydrolysis and various oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Thenylchlor has several scientific research applications:
Agriculture: It is widely used as a herbicide for controlling broadleaf weeds in rice fields.
Biology: Studies have shown its antifungal activity against Candida albicans.
Environmental Science: Research on the environmental fate and ecotoxicity of this compound helps in understanding its impact on non-target organisms and ecosystems.
Comparison with Similar Compounds
Thenylchlor is unique due to its specific structure and mode of action. Similar compounds include other chloroacetanilide herbicides such as:
Acetochlor: Used for controlling grasses and broadleaf weeds in corn.
Metolachlor: Commonly used in soybean and corn crops.
These compounds share a similar mode of action but differ in their specific chemical structures and applications.
Properties
IUPAC Name |
2-chloro-N-(2,6-dimethylphenyl)-N-[(3-methoxythiophen-2-yl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-11-5-4-6-12(2)16(11)18(15(19)9-17)10-14-13(20-3)7-8-21-14/h4-8H,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWQYMVPYJGPHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC2=C(C=CS2)OC)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058227 | |
| Record name | Thenylchlor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96491-05-3 | |
| Record name | Thenylchlor | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96491-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thenylchlor [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096491053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thenylchlor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-[(3-methoxy-2-thienyl)methyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THENYLCHLOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8ET5RE8I8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2,2-Dichloro-1-(4-methoxyphenyl)ethenyl]phenol](/img/structure/B1199922.png)

![4-[1-Hydroxy-3-(3-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B1199926.png)







![(2S)-2-amino-5-[(2-ethylhydrazinyl)methylideneamino]pentanoic acid](/img/structure/B1199941.png)



